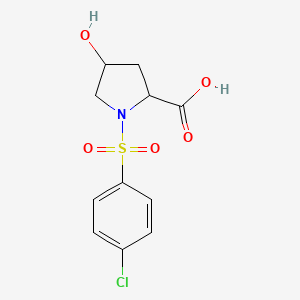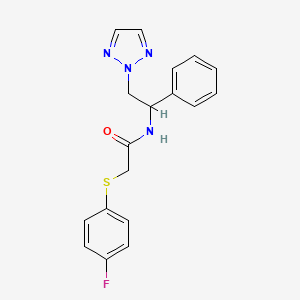
2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a compound that belongs to the class of thioacetamide derivatives. It has been synthesized using various methods and has been found to have potential applications in scientific research.
Applications De Recherche Scientifique
Radiosynthesis and Herbicide Research
The compound has been utilized in the field of radiosynthesis. For instance, Latli and Casida (1995) discussed the synthesis of related chloroacetanilide herbicides and dichloroacetamide safeners, which are important for studying metabolism and action mechanisms of these herbicides (Latli & Casida, 1995).
Inhibitory Activity Against Tyrosinase
Hassan et al. (2022) synthesized a series of triazole-based compounds, similar in structure to the compound , and found that they demonstrate inhibitory activity against mushroom tyrosinase. This suggests potential applications in inhibiting melanogenesis (Hassan et al., 2022).
Anti-Cancer Applications
Riadi et al. (2021) explored a derivative of this compound, noting its potent cytotoxic activity against several human cancer cell lines, indicating potential anti-cancer applications (Riadi et al., 2021).
Antifungal and Apoptotic Effects
Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds, showing potent antifungal and apoptotic effects against various Candida species, highlighting the compound's potential in antifungal applications (Çavușoğlu et al., 2018).
Antibacterial and Antifungal Activities
MahyavanshiJyotindra et al. (2011) focused on derivatives of triazole compounds, including those similar to the compound , for their antibacterial and antifungal properties, suggesting a broad spectrum of antimicrobial applications (MahyavanshiJyotindra et al., 2011).
Radioligand Imaging
Dollé et al. (2008) discussed the use of similar compounds in radioligand imaging, particularly for PET (positron emission tomography), indicating its potential in medical imaging and diagnostics (Dollé et al., 2008).
Crystal Structure Analysis
Nagaraju et al. (2018) reported on the crystal structure of a similar compound, contributing to material science and pharmaceutical applications through structural insights (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-15-6-8-16(9-7-15)25-13-18(24)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGSPVBSKUUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
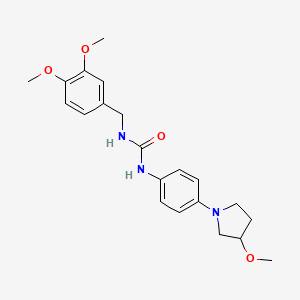
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
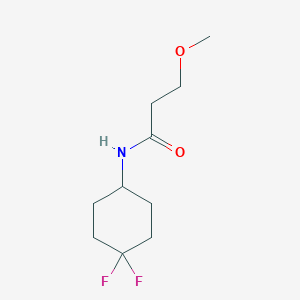
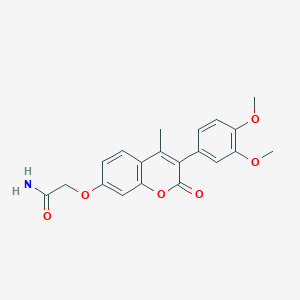
![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)

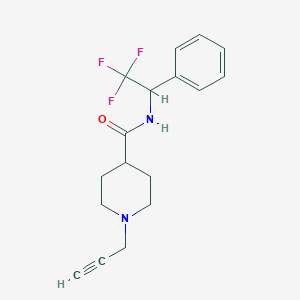
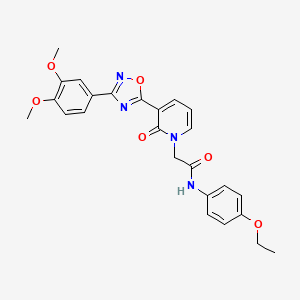
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)

![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)
